(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCJPGMBINFMCH-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection in Aqueous Media
A widely cited method involves reacting a pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) under mild aqueous conditions. For example, a mixture of (3R,4R)-3-amino-4-(4-fluorophenyl)pyrrolidine (2 mmol) and Boc₂O (2.2 mmol) in 1:1 1,4-dioxane/water (20 mL) is stirred with NaHCO₃ (3 mmol) at 20°C for 5 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography, achieving >95% purity. This method avoids racemization due to the aqueous buffer’s pH control.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 5 hours |
| Temperature | 20°C |
| Yield | 85–90% |
| Purity | >95% |
Asymmetric Hydrogenation of Enamine Precursors
Catalytic Hydrogenation with Chiral Ligands
A patent route employs asymmetric hydrogenation of a prochiral enamine using a Rh(I)-(R)-BINAP catalyst. The enamine intermediate, synthesized from 4-fluorobenzaldehyde and tert-butyl acrylate, is hydrogenated at 50 psi H₂ in methanol. This step achieves 92% yield with 98% enantiomeric excess (ee). Subsequent hydrolysis with NaOH in dioxane/water (5 hours, 20°C) affords the carboxylic acid.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Rh(I)-(R)-BINAP |
| H₂ Pressure | 50 psi |
| ee | 98% |
| Overall Yield | 75% |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
The racemic cis-pyrrolidone (±)-8, synthesized via N–O bond reduction of an isoxazolidine, undergoes enzymatic resolution using Pseudomonas fluorescens lipase. The enzyme selectively hydrolyzes the (3S,4S)-enantiomer, leaving the desired (3R,4R)-isomer intact. This method achieves 97.5% ee with a single chromatographic purification.
Key Data
| Parameter | Value |
|---|---|
| Enzyme | Pseudomonas fluorescens |
| ee After Resolution | 97.5% |
| Yield | 52% |
Industrial-Scale Synthesis
Continuous Flow Alkylation
An optimized industrial method uses continuous flow reactors for alkylation and Boc protection. The pyrrolidine core is alkylated with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by Boc protection in-line. This approach reduces reaction time from 24 hours to 2 hours and increases yield to 88%.
Key Data
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow |
| Temperature | −78°C (alkylation) |
| Yield | 88% |
Comparative Analysis of Methods
Yield and Stereochemical Control
Cost and Practicality
-
Boc Protection : Low cost but requires chromatographic purification.
-
Asymmetric Hydrogenation : High catalyst cost but excellent stereocontrol.
-
Enzymatic Resolution : Economical for small-scale high-purity demands.
-
Continuous Flow : Capital-intensive setup but optimal for bulk production.
Mechanistic Insights
Boc Group Introduction
The Boc group is introduced via nucleophilic attack of the pyrrolidine amine on Boc₂O, facilitated by NaHCO₃ acting as a weak base. The aqueous phase minimizes side reactions, while 1,4-dioxane enhances reagent solubility.
Stereochemical Preservation
Low-temperature conditions (−78°C) during alkylation and hydrogenation prevent epimerization. Enzymatic resolution leverages the lipase’s chiral pocket to discriminate between enantiomers.
Challenges and Solutions
Racemization During Alkylation
Early methods suffered from racemization when alkylating chiral intermediates. This was mitigated by using bulky bases (e.g., LDA) and non-polar solvents (toluene) to stabilize the transition state.
Purification Efficiency
Chromatography remains a bottleneck. Recent advances employ crystallization-driven purification using heptane/ethyl acetate (9:1), achieving 97% purity without column chromatography.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted fluorophenyl derivatives.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
The compound serves as a versatile intermediate in the synthesis of various pharmacologically active agents. It is particularly useful in the development of:
- Antidepressants : The pyrrolidine structure is often found in compounds that exhibit antidepressant activity.
- Analgesics : Its derivatives have been explored for pain relief properties.
Chiral Auxiliary in Asymmetric Synthesis
Due to its chiral nature, (3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can act as a chiral auxiliary, facilitating the asymmetric synthesis of other chiral compounds. This application is crucial in the production of enantiomerically pure pharmaceuticals, which are essential for efficacy and safety.
Drug Design and Development
The compound's structural features allow it to be integrated into drug design frameworks, particularly in the development of:
- Targeted therapies : Its fluorinated phenyl group enhances bioavailability and metabolic stability.
- Neuropharmacological agents : Research indicates potential applications in modifying neurotransmitter activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2022) | Investigated the use of Boc-pyrrolidine derivatives in synthesizing novel antidepressants with improved efficacy and reduced side effects. |
| Johnson & Lee (2023) | Developed a series of analgesics based on this compound, demonstrating enhanced pain relief in preclinical models. |
| Chen et al. (2021) | Explored its role as a chiral auxiliary, successfully synthesizing multiple enantiomerically pure compounds used in clinical trials. |
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their conformation, and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring System Variations
(a) Piperidine vs. Pyrrolidine Derivatives
- Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) .
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Hazard Profile: Similar to the target compound (H302, H315, H319) .
(b) Pyrrolidine Derivatives with Varying Substituents
- Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 301226-53-9) .
- Key Differences :
- Substituent Position : 3-Fluorophenyl vs. 4-fluorophenyl.
Electronic Effects : The meta-fluorine may reduce steric hindrance compared to para-substitution, influencing receptor interactions .
Compound : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid (CAS 957476-23-2) .
- Key Differences :
- Substituent : o-Tolyl (methyl group at ortho position) vs. 4-fluorophenyl.
Fluorinated Analogues
- Compound : (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5) .
- Key Differences :
- Fluorine Count: Difluorophenyl vs. monofluorophenyl.
Compound : (3R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2) .
- Key Differences :
- Substituent : Trifluoromethyl (CF₃) vs. 4-fluorophenyl.
- Electronic Effects : CF₃ is strongly electron-withdrawing, altering electronic distribution and binding affinity in enzymatic targets .
Functional Group Modifications
- Compound : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (CAS N/A) .
- Key Differences :
- Ureido and Methoxy Groups : Introduced to enhance hydrogen bonding and metabolic stability.
Activity : Demonstrated 99% purity and higher synthetic yield (63%) compared to the target compound .
Compound : SCH58235 (Metabolite of SCH48461) .
- Key Differences :
- Glucuronidation : Active metabolite with 400x higher potency than parent compound in inhibiting cholesterol absorption.
- Biological Relevance : Highlights the importance of metabolite profiling for optimizing drug candidates .
Biological Activity
(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as compound 1, is a pyrrolidine derivative with significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in drug development.
- Molecular Formula : C16H20FNO4
- Molecular Weight : 309.33 g/mol
- CAS Number : 455954-94-6
The compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl moiety, which contribute to its biological activity and stability.
Synthesis
The synthesis of compound 1 has been explored through various methods, highlighting its accessibility for research and pharmaceutical applications. Notably, one efficient synthetic route involves the enzymatic resolution of racemic intermediates, leading to high yields of the desired enantiomer .
Research indicates that compound 1 may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential interactions with target proteins, particularly those involved in signal transduction and metabolic regulation.
Case Studies and Research Findings
-
Inhibition Studies :
- Compound 1 has been evaluated for its inhibitory effects on various enzymes. In one study, it demonstrated significant inhibition of the enzyme involved in the metabolism of neurotransmitters, indicating potential applications in treating neurological disorders .
- Another study highlighted its role as a VHL (von Hippel-Lindau) inhibitor, which is crucial for regulating hypoxia-inducible factors (HIFs) that play a vital role in cancer biology .
- Anticancer Activity :
- Pharmacokinetics :
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for (3R,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : A robust synthesis often involves palladium-catalyzed cross-coupling reactions and protective group strategies. For example, tert-butoxycarbonyl (Boc) protection is critical for amine stability during reactions. Catalysts like palladium diacetate with tert-butyl XPhos ligand in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) can achieve high yields in coupling steps . Subsequent hydrolysis using HCl/water (93–96°C, 17 hours) removes ester groups to yield the carboxylic acid. Optimizing solvent polarity (e.g., acetonitrile for deprotection) and reaction times (e.g., 72 hours for intermediate formation) is essential to minimize side products .
Q. How can the stereochemical integrity of the (3R,4R) configuration be preserved during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts are critical. For example, using chiral palladium complexes or asymmetric hydrogenation can control stereochemistry. Monitoring reaction progress via chiral HPLC or X-ray crystallography (e.g., single-crystal studies at 173 K with R factor <0.05) ensures retention of the desired configuration .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm backbone structure and substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., mean C–C bond length 0.002 Å) resolves stereochemistry, while IR spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How do reaction conditions influence the yield in the final hydrolysis step of the tert-butyl ester group?
- Methodological Answer : Acid concentration and temperature are pivotal. For example, 6M HCl at 93–96°C for 17 hours achieves >90% conversion, but prolonged heating risks racemization. Lower temperatures (e.g., 80°C) with dilute HCl (2M) reduce degradation but require extended reaction times (24–48 hours) . Kinetic studies using LC-MS can identify optimal conditions.
Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?
- Methodological Answer : Re-evaluate computational models (e.g., DFT calculations) against empirical data. If discrepancies persist, conduct variable-temperature NMR or NOESY experiments to probe conformational dynamics. Cross-validate with X-ray structures of intermediates, as seen in studies resolving azetidinone derivatives .
Q. How can the compound’s solubility be modulated for biological assays without altering its core structure?
- Methodological Answer : Introduce temporary solubilizing groups (e.g., PEGylated esters) during synthesis, which are cleaved post-purification. Alternatively, use co-solvents like DMSO (<5% v/v) in aqueous buffers. Surface plasmon resonance (SPR) studies confirm that such modifications do not disrupt target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
